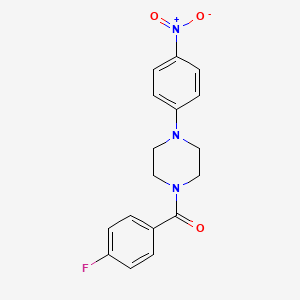

1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIBVPPOKNFZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of the Aromatic Nitro Group

A primary and synthetically useful transformation of this molecule is the reduction of the nitro group to an amine. This conversion is a cornerstone of aromatic chemistry and can be achieved through various reagents. masterorganicchemistry.comwikipedia.org The generally accepted mechanism, first proposed by Haber, involves a stepwise six-electron reduction. google.comnih.gov

The process proceeds through several key intermediates:

The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

The nitroso group is further reduced to a hydroxylamine (B1172632) (R-NHOH).

Finally, the hydroxylamine is reduced to the corresponding primary amine (R-NH₂). google.comnih.gov

The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation under certain conditions. google.com A parallel pathway involving the condensation of the nitroso and hydroxylamine intermediates can also occur, leading to azoxy, azo, and hydrazo compounds before finally yielding the amine. google.com

Interactive Table 2: Reagents and Mechanism for Nitro Group Reduction

masterorganicchemistry.com masterorganicchemistry.com wikipedia.orgHydrolysis of the Amide Bond

The amide bond in 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine is robust but can be cleaved under forcing acidic or basic conditions through hydrolysis. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, the nitrogen atom of the piperazine (B1678402) ring is converted into a good leaving group (as a protonated amine). The tetrahedral intermediate collapses, expelling the 1-(4-nitrophenyl)piperazinium ion and, after deprotonation, yielding 4-fluorobenzoic acid. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. This intermediate then expels the piperazide anion, which is a very poor leaving group. This step is typically the rate-determining step. The expelled piperazide anion then rapidly deprotonates the newly formed carboxylic acid, driving the equilibrium toward the final products: the carboxylate salt of 4-fluorobenzoic acid and 1-(4-nitrophenyl)piperazine (B103982).

Structural Elucidation and Conformational Analysis of 1 4 Fluorobenzoyl 4 4 Nitrophenyl Piperazine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular framework, connectivity, and conformational dynamics.

The structural identity of this compound is verified through ¹H and ¹³C NMR analysis. The chemical shifts (δ) of the hydrogen and carbon atoms are indicative of their local electronic environments, allowing for the assignment of each signal to a specific position within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the 4-fluorobenzoyl group, the 4-nitrophenyl group, and the piperazine (B1678402) ring. The aromatic protons typically resonate in the downfield region (approx. 7.0-8.5 ppm), while the aliphatic protons of the piperazine ring appear more upfield.

¹³C NMR: The carbon NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine ring. The presence of the electron-withdrawing nitro and fluorine substituents significantly influences the chemical shifts of the carbons in the aromatic rings.

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Aromatic (4-nitrophenyl) | ~ 7.0 - 8.2 |

| Aromatic (4-fluorobenzoyl) | ~ 7.1 - 7.5 | |

| Piperazine (-CH₂) | ~ 3.2 - 4.0 | |

| ¹³C | Amide Carbonyl (C=O) | ~ 165 - 170 |

| Aromatic (C-NO₂) | ~ 145 - 150 | |

| Aromatic (C-F) | ~ 160 - 165 (with large ¹JCF coupling) | |

| Aromatic (other) | ~ 114 - 155 | |

| Piperazine (-CH₂) | ~ 45 - 55 | |

| ¹⁹F | Aromatic (C-F) | ~ -100 to -120 |

Spin-spin coupling provides valuable insight into the connectivity and stereochemistry of the molecule. In the aromatic regions of the ¹H NMR spectrum, the coupling constants (J) reveal the substitution pattern. For the 4-substituted rings, a characteristic doublet or multiplet pattern is expected.

For the piperazine ring, which adopts a chair conformation, the coupling constants between adjacent protons are dependent on their dihedral angle. This allows for the differentiation between axial and equatorial protons, confirming the chair geometry of the heterocyclic ring.

The conformational behavior of this compound is studied using temperature-dependent ¹H NMR spectroscopy. At room temperature, the NMR spectrum often appears complex due to the presence of multiple conformers in slow or intermediate exchange on the NMR timescale.

This dynamic behavior is attributed to two primary conformational processes:

Restricted Amide Bond Rotation: The C-N bond of the benzoyl group has a partial double-bond character, which restricts free rotation. This leads to the existence of syn and anti conformers.

Piperazine Ring Inversion: The piperazine ring undergoes a chair-to-chair interconversion. The presence of bulky substituents can hinder this process.

At room temperature, the ¹H NMR spectrum may show four distinct signals for the piperazine protons. As the temperature is increased, the rate of these conformational changes increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting protons broaden and merge into a single, averaged signal. This phenomenon allows for the calculation of the Gibbs free activation energy (ΔG‡) for the rotational barrier, providing a quantitative measure of the molecule's conformational flexibility.

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound, electrospray ionization (ESI) is a common technique.

| Technique | m/z (Observed) | Assignment | Reference |

|---|---|---|---|

| ESI+ | 342 | [M+H]⁺ |

The observed mass-to-charge ratio (m/z) of 342 corresponds to the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of 341.33 g/mol for the neutral compound.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. These include a strong absorption from the amide carbonyl (C=O) stretch, characteristic bands for the nitro group (N-O) stretches, a C-F stretching vibration, as well as absorptions corresponding to aromatic and aliphatic C-H bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1640 - 1680 |

| Nitro | Asymmetric N-O stretch | 1500 - 1560 |

| Symmetric N-O stretch | 1335 - 1385 | |

| Aryl Fluoride | C-F stretch | 1100 - 1250 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic (Piperazine) | C-H stretch | 2800 - 3000 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound, serving as a crucial verification of its empirical formula. For this compound, with the chemical formula C₁₇H₁₆FN₃O₃, the theoretical elemental composition has been calculated. These values are a benchmark for confirming the purity of synthesized samples.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 204.187 | 62.00 |

| Hydrogen | H | 1.008 | 16.128 | 4.90 |

| Fluorine | F | 18.998 | 18.998 | 5.77 |

| Nitrogen | N | 14.007 | 42.021 | 12.76 |

| Oxygen | O | 15.999 | 47.997 | 14.58 |

X-ray Crystallography Studies of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined and is catalogued in the Cambridge Structural Database (CSD) with the reference code BIQYIM. nih.goviucr.orgnih.gov Detailed structural analyses of closely related analogues, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), offer significant insights into the conformational and supramolecular characteristics of this class of compounds. iucr.org

Determination of Solid-State Molecular Geometry and Conformation

In the solid state, molecules of this series adopt a well-defined geometry. Analysis of the analogue, 1-benzoyl-4-(4-nitrophenyl)piperazine, reveals that the central piperazine ring consistently adopts a chair conformation, which is the most stable arrangement for such six-membered rings. iucr.orgresearchgate.net

The substituents on the nitrogen atoms of the piperazine ring exhibit specific spatial orientations. The 4-nitrophenyl group is attached to one nitrogen, while the benzoyl (or 4-fluorobenzoyl) group is attached to the other. In the case of the 1-benzoyl-4-(4-nitrophenyl)piperazine analogue, the asymmetric unit of the crystal contains two independent molecules. iucr.orgresearchgate.net Key geometric parameters for this analogue include:

Piperazine Ring: A distinct chair conformation. iucr.org

Nitro Group: The nitro group is nearly coplanar with the benzene (B151609) ring to which it is attached, with dihedral angles reported as 4.4(2)° and 3.0(2)° for the two molecules in the asymmetric unit. iucr.org

Phenyl Ring Orientation: The phenyl ring of the benzoyl group is significantly twisted relative to the plane of the carbonyl group. The torsion angles (N1—C11—C12—C13) that define this twist are -46.8(3)° and 45.4(3)°. researchgate.net

Inter-ring Dihedral Angles: The dihedral angle between the benzoyl ring and the nitrophenyl ring is 51.52(6)° in one molecule and 57.23(7)° in the other. researchgate.net

These findings suggest that this compound likely adopts a similar conformation, characterized by a chair-form piperazine core and specific rotational orientations of the terminal aromatic rings.

Analysis of Crystal Packing and Supramolecular Features

In the crystal structure of the neutral analogue 1-benzoyl-4-(4-nitrophenyl)piperazine, there are no conventional N–H···O hydrogen bonds, as the piperazine nitrogen atoms are tertiary. iucr.orgresearchgate.net However, the crystal packing is stabilized by weaker C–H···O intermolecular contacts. iucr.orgresearchgate.net These interactions, while less strong than classical hydrogen bonds, play a crucial role in the formation of the supramolecular architecture. In many related piperazinium salts, where one of the piperazine nitrogens is protonated, strong N–H···O hydrogen bonds are the dominant packing force. nih.goviucr.org For neutral acyl-piperazines like the title compound, the weaker C–H···O interactions are more significant in directing the crystal packing.

Aromatic π–π stacking is a significant non-covalent interaction that often contributes to the stabilization of crystal structures containing aromatic rings. In various salts of 4-(4-nitrophenyl)piperazine, π–π stacking interactions have been observed between the nitrophenyl groups of adjacent molecules. nih.gov However, in the crystal structure of the direct analogue 1-benzoyl-4-(4-nitrophenyl)piperazine, the molecular packing is primarily directed by C–H···O contacts, and significant π–π stacking interactions are not reported as a primary feature. iucr.orgresearchgate.net The relative orientation of the aromatic rings, with dihedral angles between 51° and 57°, may not be optimal for strong parallel-displaced or sandwich-type π–π stacking.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. By mapping properties onto this surface, a visual representation of close contacts between neighboring molecules can be generated. The analysis for the closely related compound, 1-benzoyl-4-(4-nitrophenyl)piperazine, provides significant insight into the packing environment likely to be found in this compound. rsc.orgnih.gov The primary interactions governing the crystal structure are weak C—H⋯O contacts rather than conventional hydrogen bonds. rsc.orgresearchgate.net

The detailed breakdown of these interactions reveals the prevalence of hydrogen-hydrogen contacts, followed by oxygen-hydrogen and carbon-hydrogen contacts. rsc.orgnih.gov Interactions involving nitrogen (N⋯H/H⋯N) and carbon-oxygen (C⋯O/O⋯C) contacts make up a smaller but still notable portion of the supramolecular assembly. rsc.orgnih.gov

| Atom-Atom Contact Type | Contribution (%) |

|---|---|

| H⋯H | 38.3 |

| O⋯H/H⋯O | 28.8 |

| C⋯H/H⋯C | 24.1 |

| N⋯H/H⋯N | 4.1 |

| C⋯O/O⋯C | 2.4 |

| C⋯C | 1.8 |

Detailed Conformational Dynamics of the Piperazine Ring System

N-acylated piperazines, such as this compound, exhibit complex conformational behavior in solution. This complexity arises from two primary phenomena: the conformational flexibility of the piperazine ring itself and the restricted rotation around the N-C amide bond. nih.govrsc.org These dynamics can be studied effectively using temperature-dependent NMR spectroscopy, which allows for the determination of the energy barriers associated with these conformational changes. rsc.orgrsc.org

Chair and Half-Chair Conformations and Interconversion Barriers

Similar to cyclohexane, the piperazine ring can adopt several conformations, including chair, boat, twist-boat, and half-chair forms. nih.govnih.gov The chair conformation is the most thermodynamically stable and is the conformation observed in the crystal structures of closely related 1,4-disubstituted piperazines. researchgate.netnih.govnih.gov In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions.

The piperazine ring is not static and undergoes rapid interconversion between two chair forms, a process known as ring flipping. This process has a significant energy barrier. For a series of unsymmetrically N,N'-substituted N-benzoylated piperazines, which are structurally analogous to the title compound, the activation energy barriers (ΔG‡) for piperazine chair interconversion have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgnih.govrsc.org The half-chair conformation is generally considered a transition state in the interconversion between chair and boat forms.

Restricted Rotation of the Amide Bond and Rotational Isomers

A defining characteristic of the 1-(4-fluorobenzoyl) group is the nature of the amide bond connecting it to the piperazine ring. Due to resonance, the lone pair of electrons on the piperazine nitrogen delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. rsc.orgnanalysis.com This restricts free rotation around the amide bond, leading to the existence of two distinct rotational isomers, or rotamers, at room temperature. nih.govrsc.org

This restricted rotation creates an energy barrier that must be overcome for the isomers to interconvert. NMR studies on analogous N-benzoylated piperazines have shown that the activation energy for amide bond rotation is often higher than that for the piperazine ring inversion. rsc.orgnih.gov This means that at certain temperatures, the interconversion of rotamers can be observed on the NMR timescale, often presenting as two distinct sets of signals for the piperazine protons. rsc.org

Influence of Substituent Effects on Conformational Preferences

The electronic properties of the substituents at the N1 and N4 positions significantly influence the conformational dynamics of the molecule. The presence of an additional aryl substituent at the N4 position, such as the 4-nitrophenyl group, has been shown to reduce both the rotational and ring inversion energy barriers compared to a free secondary amine. rsc.orgnih.gov

Furthermore, the electronic nature of the substituent on the benzoyl ring directly impacts the barrier to amide bond rotation. Studies correlating rotational barriers with Hammett constants demonstrate that electron-withdrawing substituents on the benzoyl ring increase the rotational energy barrier. nih.gov This is because electron-withdrawing groups, like the fluorine atom in the 4-fluorobenzoyl moiety, enhance the partial double-bond character of the C-N amide bond, making rotation more difficult. nih.gov

The conformational preference of the substituents themselves can also be influenced by their environment. In various crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts, the 4-nitrophenyl group has been observed to occupy both equatorial and, more rarely, axial positions. nih.gov This demonstrates that crystal packing forces and intermolecular interactions can overcome the intrinsic energetic preference for the bulky substituent to occupy an equatorial site. nih.govmdpi.com

Computational and Theoretical Investigations of 1 4 Fluorobenzoyl 4 4 Nitrophenyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine, these calculations offer insights into its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as the optimized geometry. iucr.orgscispace.com

These calculations typically start with the experimentally determined crystal structure, which reveals a central piperazine (B1678402) ring in a chair conformation. indexcopernicus.comnih.gov The 4-nitrophenyl group is attached to one nitrogen atom, while the 4-fluorobenzoyl group is bonded to the other. DFT optimization refines this geometry to a minimum energy state in the gaseous phase, providing precise bond lengths, bond angles, and dihedral angles. For similar piperazine derivatives, the piperazine ring is consistently found in a chair conformation. indexcopernicus.comnih.gov

The electronic structure analysis through DFT provides valuable information about the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For analogous compounds, the distribution of these frontier orbitals often indicates that the electron density in the HOMO is localized on the electron-rich aromatic rings, while the LUMO density is spread across the electron-withdrawing groups.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, serve as a powerful tool for validating experimentally observed spectra and aiding in their interpretation. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used for this purpose. scispace.com

Experimental NMR studies of this compound have provided detailed chemical shift data. rsc.org

Table 1: Experimental NMR Chemical Shifts of this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | Varies by position |

| ¹³C | Varies by position |

Note: The exact chemical shifts for each proton and carbon atom are detailed in the referenced literature and are influenced by the solvent and temperature. rsc.org

Computational methods can predict these chemical shifts. By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. A strong correlation between the calculated and experimental values confirms the accuracy of the computed molecular structure and provides a more profound understanding of the electronic environment of each atom.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are employed to explore the vast conformational space of this compound by solving Newton's equations of motion for the atoms in the molecule.

These simulations, which can be performed using various force fields, allow for the observation of conformational transitions and the identification of preferred molecular shapes in different environments (e.g., in a vacuum or in a solvent). For piperazine-containing compounds, MD simulations can reveal the flexibility of the piperazine ring and the rotational freedom around the bonds connecting the aromatic substituents. nih.gov

Analysis of Conformational Energy Landscapes

The conformational energy landscape provides a map of the relative energies of different molecular conformations. For this compound, the primary conformational flexibility arises from two main sources: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. rsc.org

Experimental studies, particularly dynamic NMR spectroscopy, have shown that this molecule exists as a mixture of conformers at room temperature. rsc.org The presence of distinct sets of signals in the NMR spectrum that coalesce at higher temperatures is indicative of these conformational exchange processes. rsc.org

Calculation of Thermodynamic Parameters for Conformational Transitions (e.g., Gibbs Free Energy Barriers)

A key aspect of understanding conformational dynamics is the quantification of the energy barriers that separate different conformers. The Gibbs free energy of activation (ΔG‡) for these transitions can be determined both experimentally and computationally.

Dynamic NMR experiments on this compound have been used to calculate the activation energy barriers for the interconversion between conformers. By analyzing the coalescence temperature of specific NMR signals, researchers have determined these energy barriers to be in the range of 56 to 80 kJ mol⁻¹. rsc.org This value provides a quantitative measure of the stability of the different conformations and the rate at which they interconvert. rsc.org

Theoretical calculations can complement these experimental findings by mapping the potential energy surface along the reaction coordinates corresponding to the conformational changes. These calculations can help to identify the transition state structures and provide a more detailed understanding of the energy landscape.

Computational Exploration of Molecular Interactions

Computational methods are also employed to investigate the non-covalent interactions that govern how this compound interacts with itself in the solid state and with other molecules. Hirshfeld surface analysis, derived from crystallographic data, is a powerful tool for visualizing and quantifying intermolecular interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Docking Simulations with Model Biomolecular Systems (e.g., DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is widely used to model the interaction between a small molecule and a biological macromolecule, such as DNA. While direct molecular docking studies on this compound with DNA are not extensively available in the current literature, the behavior of structurally similar piperazine derivatives can provide valuable insights into its potential DNA-binding capabilities.

For instance, a study on the structurally related compound, 1,4-bis(2-chloro-4-nitrophenyl)piperazine, investigated its interaction with DNA (PDB ID: 1BNA) through docking simulations. The results indicated that this molecule could bind to DNA at two different sites with binding affinities of -7.5 and -7.4 kcal/mol, suggesting a potential for anti-tumor effects. bohrium.com This suggests that the piperazine scaffold, a core component of this compound, is capable of interacting with DNA.

Furthermore, another study focused on new phenylpiperazine derivatives of 1,2-benzothiazine, which were designed as potential anticancer agents. nih.gov Molecular docking studies revealed that these compounds have the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The 3,4-dichlorophenylpiperazine moiety, in particular, was shown to be involved in interactions with specific DNA base pairs. nih.gov These findings highlight the potential for the phenylpiperazine core of this compound to engage in similar interactions with DNA.

The predicted interactions for these related compounds often involve the piperazine ring and its substituents forming hydrogen bonds and van der Waals interactions with the nucleotides of the DNA strand. The specific binding mode and affinity are influenced by the nature and position of the substituents on the phenyl and benzoyl rings. For this compound, the fluorine and nitro groups would be expected to play a significant role in modulating these interactions.

A hypothetical molecular docking simulation of this compound with a DNA duplex could reveal specific interaction patterns. The 4-nitrophenyl group might intercalate between the base pairs of the DNA, while the 4-fluorobenzoyl moiety could position itself in one of the grooves of the DNA helix. The nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, further stabilizing the complex.

While these examples from related molecules provide a strong basis for inferring the DNA-binding potential of this compound, dedicated computational studies on this specific compound are necessary to elucidate its precise binding mode and affinity.

Prediction of Binding Affinities and Interaction Sites (e.g., with receptors, enzymes)

The prediction of binding affinities and the identification of interaction sites with biological targets like receptors and enzymes are crucial steps in evaluating the therapeutic potential of a compound. Molecular docking and other computational methods are instrumental in this process. For this compound, while direct studies are limited, research on analogous compounds provides a framework for understanding its potential interactions.

A significant area of investigation for similar piperazine derivatives has been their role as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in dermatology and for treating pigmentation disorders. A study on novel 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. nih.gov Molecular docking simulations were employed to investigate the interactions between these compounds and the active site of the tyrosinase enzyme. nih.gov The findings from such studies can be extrapolated to predict how this compound might bind to and inhibit this enzyme. The 4-nitrophenyl group is an electron-withdrawing substituent that has been shown to be capable of hydrogen bond interactions within the enzyme's active site, potentially contributing to inhibitory activity. nih.gov

Similarly, a series of compounds bearing a 1-(4-fluorobenzyl)piperazine (B185958) fragment were identified as potent tyrosinase inhibitors. nih.govresearchgate.net In silico studies were instrumental in the design of these compounds, and molecular docking helped to decipher the mode of interaction of the most active inhibitors with the enzyme. nih.govresearchgate.net These studies suggest that the 4-fluorobenzoyl group in this compound could also play a critical role in binding to the active site of tyrosinase or other enzymes.

Beyond tyrosinase, piperazine derivatives have been investigated for their interactions with a range of other receptors and enzymes. For example, various piperazine-based "party pill" drugs have shown significant inhibitory effects on cytochrome P450 (CYP) isoenzymes such as CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This indicates that the piperazine core is a versatile scaffold for interacting with different enzyme systems.

Furthermore, a different fluorobenzoyl piperazine derivative, 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF), has been characterized as a potent 5-HT1A receptor antagonist. nih.gov Binding experiments demonstrated its high selectivity for 5-HT1A receptors with a Ki value of 7 nM. nih.gov This highlights the potential of the fluorobenzoylpiperazine moiety to interact with specific G-protein coupled receptors.

The binding affinity of a ligand to a receptor or enzyme is a quantitative measure of their interaction strength. It is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Computational methods can predict these values with varying degrees of accuracy. The following table provides examples of binding affinities for related piperazine compounds, illustrating the range of potencies that can be achieved with this chemical scaffold.

Table 1: Binding Affinities of Structurally Related Piperazine Derivatives to Various Biological Targets

| Compound/Derivative Class | Target | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Nitrophenylpiperazine derivatives | Tyrosinase | IC50 = 72.55 µM (for compound 4l) | nih.gov |

| 1-(4-Fluorobenzyl)piperazine derivatives | Tyrosinase | IC50 range = 0.48–14.66 µM | nih.gov |

For this compound, molecular docking simulations could be performed against a panel of receptors and enzymes to predict its potential biological targets. The binding energy values obtained from these simulations would provide an initial estimate of its binding affinity. These in silico predictions would then need to be validated through in vitro binding assays and enzyme inhibition studies to confirm the computational findings.

Chemical Reactivity and Transformation Pathways of 1 4 Fluorobenzoyl 4 4 Nitrophenyl Piperazine

Substitution Reactions on the Piperazine (B1678402) Core

The nitrogen atoms of the piperazine ring are fundamental to its reactivity, primarily exhibiting nucleophilic characteristics.

Nucleophilic Substitution of Functional Groups

The synthesis of 1,4-disubstituted piperazines, such as the title compound, often relies on the nucleophilic nature of the piperazine nitrogens. researchgate.net Classic synthetic strategies involve the stepwise nucleophilic substitution of halides or other leaving groups with the piperazine amine. For instance, the formation of the amide bond in similar structures is typically achieved through the nucleophilic attack of a secondary amine on the piperazine ring onto an activated carbonyl compound, such as an acyl chloride. mdpi.com

This inherent nucleophilicity suggests that the nitrogen atoms in 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine, particularly the one attached to the nitrophenyl group (N4), could potentially engage in further substitution reactions if a suitable electrophile is introduced, although the existing bulky substituents may sterically hinder such transformations.

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a key site for chemical transformation, primarily through reduction.

Reduction of the Nitro Moiety to Amino Group

The nitro group of this compound can be readily reduced to a primary amino group (-NH2). This transformation is a common and significant reaction for aromatic nitro compounds. The resulting product, 1-(4-aminophenyl)-4-(4-fluorobenzoyl)piperazine, possesses fundamentally different electronic and reactive properties compared to the parent molecule.

Several established methods can achieve this reduction, as detailed in the table below.

| Reagent/Method | Description |

|---|---|

| Catalytic Hydrogenation | Hydrogen gas (H2) is used with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This is a clean and efficient method. |

| Metal/Acid Reduction | Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (commonly HCl) are effective for reducing aromatic nitro groups. |

| Transfer Hydrogenation | Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C. |

This reduction significantly alters the electronic character of the substituted phenyl ring. The nitro group is a strong electron-withdrawing and meta-directing group in electrophilic aromatic substitution, whereas the resulting amino group is a strong electron-donating and ortho-, para-directing group.

Reactions Involving the Piperazine Ring

The piperazine ring itself, beyond the nucleophilicity of its nitrogens, can undergo oxidative transformations.

Oxidative Transformations of the Nitrogen Atoms

The tertiary nitrogen atoms within the piperazine core are susceptible to oxidation. This can occur through biological metabolism or targeted chemical synthesis. nih.govresearchgate.net The oxidation typically results in the formation of an N-oxide.

The synthesis of N-oxides from parent tertiary amines can be achieved using various oxidizing agents. google.com This transformation can be particularly useful in pharmaceutical applications, where N-oxides are sometimes developed as prodrugs. These prodrugs may be inactive on their own but are reduced back to the active tertiary amine in vivo. google.com

| Oxidizing Agent | Product | Significance |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Piperazine N-oxide | A common reagent for N-oxidation. google.com |

| m-Chloroperbenzoic acid (m-CPBA) | Piperazine N-oxide | An effective peroxy acid for the formation of N-oxides from tertiary amines. google.com |

| Bromamine-T | Piperazine N-oxide | Used in kinetic studies of piperazine oxidation. researchgate.net |

Theoretical studies on piperazine itself show that oxidation initiated by hydroxyl radicals can proceed via hydrogen abstraction from either the N-H or C-H bonds, leading to aminyl or alkyl radicals, respectively, which can then undergo further reactions. nih.govchemrxiv.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties

The compound possesses two distinct aromatic rings that can undergo electrophilic aromatic substitution (SEAr), with the regioselectivity of the reaction being governed by the directing effects of the existing substituents.

The two phenyl rings present different reactivity profiles:

The 4-Nitrophenyl Ring : This ring is substituted with a strongly deactivating, meta-directing nitro group (-NO2) and the piperazine moiety. The nitrogen atom of the piperazine ring attached to the phenyl group is activating and ortho-, para-directing. The powerful deactivating effect of the nitro group makes this ring generally resistant to electrophilic attack.

The 4-Fluorobenzoyl Ring : This ring is substituted with a deactivating, meta-directing acyl group (-C=O) and a deactivating, ortho-, para-directing fluorine atom (-F). The combined deactivating effects of both groups make this ring less reactive toward electrophiles than benzene (B151609) itself.

The directing effects of the substituents on each ring are summarized below.

| Ring | Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| 4-Nitrophenyl | -NO2 (Nitro) | Strongly Deactivating | Meta |

| -N(CH2CH2)2NCOR (Piperazinyl) | Activating | Ortho, Para | |

| 4-Fluorobenzoyl | -C(O)R (Acyl) | Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

Due to these electronic effects, forcing an electrophilic aromatic substitution reaction would likely lead to complex product mixtures or require harsh reaction conditions. Substitution on the 4-nitrophenyl ring would be directed ortho and para to the activating piperazine group, but this is strongly counteracted by the deactivating nitro group. On the 4-fluorobenzoyl ring, substitution would be directed meta to the acyl group and ortho/para to the fluorine atom, potentially leading to substitution at the position ortho to the fluorine and meta to the carbonyl group.

Mechanistic Investigations of Key Chemical Transformations

While specific, dedicated mechanistic studies on this compound are not extensively detailed in publicly available literature, a thorough understanding of its chemical reactivity can be derived from the well-established mechanisms governing its constituent functional groups. The key transformations associated with this molecule involve its synthesis—the formation of the N-aryl and amide bonds—and the reactions of its primary functional groups, namely the aromatic nitro group and the amide linkage.

Formation Pathways: Mechanistic Insights

The synthesis of this compound involves two principal transformations, each with a distinct and well-understood mechanism.

Applications in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

The piperazine (B1678402) heterocycle is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This makes derivatives like 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine highly sought after as intermediates and building blocks for creating more complex molecules with potential therapeutic applications.

Precursors for Advanced Organic Molecules

This compound serves as an excellent precursor for the synthesis of advanced organic molecules due to its inherent chemical functionalities. The structure offers several avenues for modification:

The Nitro Group: The nitro group on the phenyl ring is a versatile functional group. It is strongly electron-withdrawing, which influences the electronic properties of the molecule. More importantly, it can be readily reduced to an amine group (-NH2). This resulting aniline derivative opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and alkylation, allowing for the attachment of diverse molecular fragments.

The Aromatic Rings: Both the fluorobenzoyl and nitrophenyl rings can undergo further substitution reactions, although the existing substituents will direct the position of new groups.

This multi-functional nature allows chemists to use the compound as a starting point in multi-step syntheses to build intricate molecular architectures, such as those investigated for anticancer, antifungal, or antipsychotic properties.

Scaffold for Combinatorial Chemistry Libraries

In drug discovery, generating large collections of structurally related compounds, known as combinatorial libraries, is a key strategy for identifying new therapeutic leads. The stable and versatile nature of the piperazine core makes it an ideal scaffold for such libraries. This compound exemplifies a molecular scaffold that can be systematically modified to produce a library of analogues.

Researchers can synthesize a core intermediate, such as 1-(4-nitrophenyl)piperazine (B103982), and then react it with a diverse set of acyl halides (like 4-fluorobenzoyl chloride) to create variations at one end of the molecule. Similarly, by starting with different substituted anilines to form the initial N-arylpiperazine, the other end of the molecule can be varied. This strategy allows for the rapid generation of hundreds or thousands of distinct compounds, which can then be screened for biological activity.

Table 1: Illustrative Combinatorial Library Based on the 1-(Aroyl)-4-(Aryl)piperazine Scaffold

| Scaffold Core | Variation at N-1 (R1-COCl) | Variation at N-4 (R2-Aryl) | Resulting Compound Example |

|---|---|---|---|

| Piperazine | 4-Fluorobenzoyl chloride | 4-Nitrophenyl | This compound |

| 4-Chlorobenzoyl chloride | 4-Nitrophenyl | 1-(4-chlorobenzoyl)-4-(4-nitrophenyl)piperazine | |

| 4-Methoxybenzoyl chloride | 4-Nitrophenyl | 1-(4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine | |

| Piperazine | 4-Fluorobenzoyl chloride | 4-Cyanophenyl | 1-(4-fluorobenzoyl)-4-(4-cyanophenyl)piperazine |

| 4-Fluorobenzoyl chloride | 4-Aminophenyl (via reduction) | 1-(4-fluorobenzoyl)-4-(4-aminophenyl)piperazine |

Development of Radiolabeled Probes for Chemical Imaging Research (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. It relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules (radiotracers). Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.

The structure of this compound makes it an ideal candidate for the development of ¹⁸F-labeled PET probes. The existing non-radioactive fluorine atom (¹⁹F) on the benzoyl group can be replaced with its radioactive counterpart, ¹⁸F. This is typically achieved in the final step of the synthesis through a nucleophilic aromatic substitution reaction. A precursor molecule, often containing a good leaving group such as a nitro or trimethylammonium group at the 4-position of the benzoyl ring, is reacted with [¹⁸F]fluoride to produce the final radiotracer.

While direct radiolabeling of this specific compound is not extensively documented in published literature, numerous studies have successfully developed ¹⁸F-labeled PET tracers using structurally similar piperazine-containing molecules for imaging targets in the brain, such as sigma-1 receptors or fibroblast activation protein in tumors. The established methodologies for ¹⁸F-labeling of aromatic systems strongly support the feasibility of converting this compound or its derivatives into valuable research tools for chemical imaging.

Integration into Novel Polymeric Architectures or Coating Materials

The unique chemical properties of this compound and its precursors also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and coatings. Although the simple piperazine molecule lacks functional groups like vinyls for easy polymerization, derivatives can be designed to be incorporated into polymer chains.

Research has demonstrated the synthesis of methacrylic side-chain polymers based on the 1-(4-nitrophenyl)piperazine chromophore. In this approach, a precursor like 1-(4-nitrophenyl)piperazine is first functionalized to create a polymerizable monomer. For example, the secondary amine of the piperazine can react with a molecule like glycidyl methacrylate to introduce a methacrylate group. This new monomer, containing the nitrophenylpiperazine moiety, can then be copolymerized with other monomers, such as methyl methacrylate, to create a polymer with the piperazine derivative as a pendant side-chain.

These resulting polymers exhibit interesting optical and structural properties due to the incorporation of the chromophore. The distance of the chromophore from the polymer backbone and the concentration within the polymer can be adjusted to fine-tune these properties for potential applications in optoelectronic devices.

Table 2: Properties of Methacrylic Copolymers Containing 1-(4-nitrophenyl)piperazine Moieties

| Polymer ID | Monomer Ratio (Arylpiperazine:MMA) | Molecular Weight (Mw) | Glass Transition Temp. (Tg) | Optical Energy Band Gap (eV) |

|---|---|---|---|---|

| OK1 | 1:1 | 32 kDa | 138 °C | 2.81 |

| OK2 | 1:1 | 32 kDa | 157 °C | 2.73 |

| OK3 | 1:3 | 35 kDa | 112 °C | 2.76 |

Data adapted from studies on related methacrylic polymers based on 1-(4-nitrophenyl)piperazine.

Furthermore, piperazine derivatives have been used to create functional coatings. For instance, piperazine-functionalized polysiloxanes have been synthesized and applied to cotton fabrics as softeners, demonstrating improved hydrophilicity and whiteness compared to traditional silicone treatments. This indicates a potential role for molecules like this compound as building blocks for specialized polymers and surface coatings where specific electronic, optical, or surface properties are desired.

Molecular Interactions and Mechanistic Insights in Vitro/preclinical Focus for Chemical Biology Research

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its interactions with biological targets. For derivatives of 1-benzoyl-4-phenylpiperazine, modifications to the substituent groups on the aromatic rings have been shown to significantly alter their biological effects.

Research on analogous series, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, has demonstrated that the nature of the substituent on the benzoyl ring plays a pivotal role in their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The substitution at the para-position of the benzoyl ring influences the compound's potency.

For instance, a derivative featuring a 4-fluorobenzoyl group (an analog to the subject compound) exhibited significant growth inhibition across multiple cancer cell lines. mdpi.com When this fluorine atom is replaced by other halogens like chlorine or bromine, the activity profile changes. The data suggests that the electronic properties and size of the substituent are key determinants of interaction strength. mdpi.comresearchgate.net A study on a series of these compounds revealed varying levels of cytotoxicity, highlighting the sensitivity of the molecular target to these subtle chemical changes. nih.gov

Table 1: Effect of Benzoyl Substituents on Cytotoxicity (GI₅₀ in µM) in Analogue Series Data extracted from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.comresearchgate.net

The electronic and steric properties of substituents are critical for molecular recognition and binding affinity. The presence of the electron-withdrawing nitro group on the phenyl ring and the electronegative fluorine atom on the benzoyl ring in 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine are predicted to be major factors in its interaction with biological targets.

Studies on related piperazine (B1678402) derivatives have shown that electronegativity significantly impacts inhibitory activity. For example, in a series of urease inhibitors, a more electronegative fluorine substituent resulted in enhanced activity compared to a less electronegative chlorine atom at the same position. nih.gov This suggests that the fluorine atom in this compound likely contributes to favorable electrostatic interactions with a target protein.

Investigation of Ligand-Target Binding in Model Systems

While specific binding data for this compound is not extensively detailed in the available literature, research on closely related nitrophenylpiperazine and fluorobenzoylpiperazine derivatives points to several potential biological targets.

Enzyme Inhibition: Nitrophenylpiperazine derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov In one study, a derivative featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM, acting as a mixed inhibitor. nih.gov This suggests that the nitrophenylpiperazine scaffold can effectively interact with enzyme active sites. Furthermore, other piperazine derivatives have shown potent inhibitory activity against monoamine oxidase (MAO), with some compounds displaying IC₅₀ values in the nanomolar range, indicating high-affinity binding. nih.gov

Receptor Affinity: The arylpiperazine scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. Various derivatives have shown high affinity for serotonin (B10506) (5-HT), dopamine (B1211576) (D), and sigma (σ) receptors. nih.govijrrjournal.comresearchgate.net For example, certain 1-aralkyl-4-benzylpiperazine derivatives bind to both sigma and 5-HT₁ₐ receptors with Kᵢ values in the nanomolar range. nih.govresearchgate.net The specific substitution pattern on the aromatic rings dictates the affinity and selectivity for these different receptor subtypes. ijrrjournal.com

Mechanistic Studies of Molecular Action in Preclinical Models

The biological effects of piperazine derivatives are often linked to their ability to modulate fundamental cellular processes, such as apoptosis and signaling pathways, particularly in the context of cancer research.

A significant mechanism of action for the anticancer activity of many piperazine compounds is the induction of programmed cell death, or apoptosis. mdpi.com Studies on various cancer cell lines, including glioblastoma (U87) and cervix cancer (HeLa), have shown that piperazine derivatives can induce classic apoptotic markers such as DNA fragmentation and nuclear condensation at nanomolar concentrations. researchgate.net

The apoptotic process initiated by these compounds is often caspase-dependent. One study demonstrated that a novel piperazine derivative led to the increased activity of caspase-3 and caspase-9, but not caspase-8, suggesting the involvement of the intrinsic (mitochondrial) pathway of apoptosis. researchgate.nete-century.us This indicates that the compound may act by disrupting mitochondrial function, leading to the release of pro-apoptotic factors.

Table 2: Apoptotic Effects of Analogue Piperazine Derivatives in Cancer Cell Lines Data compiled from studies on various bioactive piperazine derivatives. researchgate.nete-century.us

Beyond inducing apoptosis, piperazine derivatives can exert their effects by interfering with key cellular signaling pathways that are often dysregulated in diseases like cancer. A potent piperazine-containing compound was found to inhibit multiple critical cancer signaling pathways simultaneously. e-century.us This multi-targeted action includes the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation, as well as the suppression of Src family kinases and the BCR-ABL pathway, both of which are implicated in cancer cell growth and metastasis. e-century.us The ability to modulate such a range of pathways highlights the therapeutic potential of this class of compounds.

Disruption of Cellular Membrane Integrity in Microorganism Models

While direct experimental studies detailing the membrane-disrupting capabilities of this compound are not extensively available in the public domain, the broader class of piperazine derivatives has been implicated in mechanisms involving the perturbation of microbial cellular membranes. nih.gov The mode of action for many antimicrobial piperazine-based compounds is understood to involve the targeting of the cytoplasmic membrane, which leads to a cascade of events culminating in cell death. nih.gov

The proposed mechanism often involves the amphipathic nature of these molecules, allowing them to interact with the phospholipid bilayer of the microbial cell membrane. This interaction can disrupt the membrane's structural integrity, leading to increased permeability. The consequence of this compromised barrier is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. nih.gov

For this compound, the presence of lipophilic moieties, such as the fluorobenzoyl and nitrophenyl groups, is believed to facilitate its insertion into the lipid-rich environment of the cell membrane. The polar piperazine core may then contribute to the disruption of the membrane's architecture. This disruption can be further potentiated by the specific electronic properties of the substituents on the aromatic rings.

Comparative Analysis with Structurally Related Piperazine Derivatives

The biological activity of piperazine derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. A comparative analysis of this compound with its structural analogs reveals key structure-activity relationships (SAR).

On the other hand, the substitution on the benzoyl ring also plays a critical role. The fluorine atom in the 4-position of the benzoyl group in this compound is a key feature. Halogen substitutions are a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, which can, in turn, affect its pharmacokinetic and pharmacodynamic profile.

In a broader context, studies on various N-phenylpiperazine derivatives have shown that the nature of the substituent on the phenyl ring can modulate the antimicrobial spectrum and potency. For example, derivatives with different alkyl or aryl groups at the N-position exhibit varied activities against a range of bacterial and fungal pathogens. ijcmas.com

The following table provides a comparative overview of the antimicrobial activity of different piperazine derivatives, highlighting the influence of various structural modifications.

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Potency | Reference |

| 1-(4-nitrophenyl)piperazine (B103982) derivatives | Mycobacterium kansasii, Mycobacterium marinum, Fusarium avenaceum | Moderate to high inhibitory activity (MIC values in the µM range) | nih.gov |

| N-Arylpiperazine derivatives | Gram-positive and Gram-negative bacteria | Varied, with some compounds showing significant activity | ijcmas.com |

| Piperazine-based polymers | E. coli, S. aureus | Disruption of the cytoplasmic membrane leading to cell death | nih.gov |

It is important to note that while these comparative analyses provide valuable insights into the SAR of piperazine derivatives, the specific contribution of the 4-fluorobenzoyl and 4-nitrophenyl moieties in this compound to membrane disruption requires further direct experimental investigation. Future studies employing techniques such as membrane potential assays, leakage assays, and electron microscopy would be invaluable in elucidating the precise mechanism of action of this specific compound and firmly establishing its place within the broader landscape of antimicrobial piperazine derivatives.

Future Research Directions and Concluding Perspectives

Advancements in Synthetic Methodologies and Efficiency

The synthesis of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine and its analogs typically involves the acylation of 1-(4-nitrophenyl)piperazine (B103982) with 4-fluorobenzoyl chloride. While effective, future research is poised to enhance the efficiency and versatility of these synthetic routes. Key areas for advancement include:

Catalytic Systems: Traditional methods often rely on stoichiometric amounts of reagents. Future methodologies will likely focus on developing novel catalytic systems, such as those based on palladium or copper, to facilitate C-N cross-coupling reactions with greater efficiency and under milder conditions. The Buchwald-Hartwig amination, for example, is a powerful tool for constructing N-arylpiperazine structures and could be further optimized for this specific class of compounds.

C-H Functionalization: A significant leap forward would be the direct C-H functionalization of the piperazine (B1678402) ring or the aromatic systems. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps, minimizing waste, and allowing for the introduction of functional groups at positions that are otherwise difficult to access.

Flow Chemistry: The implementation of continuous flow chemistry could offer substantial improvements in reaction control, safety, and scalability. This technology allows for precise management of reaction parameters like temperature and mixing, often leading to higher yields and purity compared to batch processing.

Deeper Understanding of Conformational Landscapes and Their Impact on Reactivity

The three-dimensional structure of this compound is critical to its chemical behavior and potential interactions with other molecules. The central piperazine ring typically adopts a chair conformation. An NMR-based investigation has confirmed the crystal structure of this compound.

Future research should aim for a more dynamic understanding of its conformational landscape:

Solution-State Dynamics: While solid-state crystal structures provide a static picture, the molecule's conformation in solution can be more flexible. Advanced NMR spectroscopy techniques, coupled with computational modeling, can elucidate the dynamic equilibrium between different conformers in various solvent environments.

Table 1: Known Structural Features of Acyl-Functionalized Piperazines

| Compound Name | CCDC Number | Piperazine Conformation | Key Dihedral/Torsion Angles |

| This compound | BIQYIM | Chair | N/A |

| 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) | - | Chair | N1—C11—C12—C13 torsion angles of −46.8 (3)° and 45.4 (3)° |

| 1-(4-bromobenzoyl)-4-(4-nitrophenyl)piperazine | BIRHES | Chair | N/A |

Data sourced from crystallographic studies.

Rational Design of Derivatives for Targeted Molecular Interactions

The this compound scaffold is an excellent starting point for the rational design of new molecules with tailored properties. The piperazine moiety is a common pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions.

Future design strategies will likely focus on systematic modifications to its three primary components:

Aryl Ring Substitutions: The electronic properties of the molecule can be fine-tuned by altering the substituents on the 4-nitrophenyl ring. Replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate the molecule's reactivity and binding affinities for specific targets.

Benzoyl Moiety Modifications: The 4-fluorobenzoyl group can also be systematically altered. Introducing different substituents on this aromatic ring could enhance steric or electronic complementarity with a target binding site. This approach has been used to develop arylpiperazine derivatives with a range of biological activities.

Piperazine Ring Functionalization: While substitution on the nitrogen atoms is common, future work could explore direct functionalization of the carbon atoms of the piperazine ring, creating more complex and sterically defined structures.

This modular approach allows for the creation of a library of derivatives that can be screened for specific molecular interactions, a key strategy in fields like drug discovery and materials science.

Exploration of Novel Applications in Chemical Research Fields

While the direct applications of this compound are still being explored, the broader class of arylpiperazines has shown potential in numerous areas. Future research could investigate its utility in the following domains:

Chemical Probes: The molecule's defined structure and potential for modification make it a candidate for development as a chemical probe to study biological pathways. For instance, derivatives could be designed to interact with specific enzymes or receptors, helping to elucidate their function. The arylpiperazine scaffold is known to interact with various molecular targets implicated in cancer.

Materials Science: The rigid structure and potential for intermolecular interactions (e.g., π-stacking from the aromatic rings) suggest that derivatives could be explored as building blocks for novel organic materials, such as liquid crystals or polymers with specific electronic or optical properties.

Inhibitor Scaffolds: The presence of the piperazine ring, a common feature in enzyme inhibitors, suggests that this compound could serve as a foundational structure for developing new inhibitors. For example, derivatives of nitrophenylpiperazine and fluorobenzylpiperazine have been investigated as potential tyrosinase inhibitors for applications related to melanin (B1238610) production.

Concluding perspectives suggest that this compound is a molecule with considerable untapped potential. Future advancements in synthetic chemistry will make it and its derivatives more accessible, while detailed conformational studies will provide the fundamental understanding needed for rational design. This, in turn, will open the door to novel applications in diverse areas of chemical research, from medicinal chemistry to materials science.

常见问题

Q. What are the common synthetic routes for 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- N-arylation : React 1-(4-fluorobenzoyl)piperazine with 1-chloro-4-nitrobenzene in dimethylformamide (DMF) using potassium carbonate as a base at 125°C for 8 hours .

- Microwave-assisted synthesis : Apply microwave heating (e.g., 280°C) to precursors in solvents like DMSO, followed by purification via crystallization .

- Acyl coupling : Use benzoic acid derivatives with 1-(4-nitrophenyl)piperazine, facilitated by dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide .

Q. What purification techniques are effective for isolating this compound?

- Crystallization : Use solvents such as diethyl ether or methanol to precipitate the product .

- Column chromatography : Employ silica gel with eluents like dichloromethane/methanol mixtures.

- HPLC : For high-purity isolation, especially when dealing with byproducts .

Q. Which spectroscopic methods confirm the compound’s structure?

- 1H/13C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.0–8.5 ppm for nitro and fluorobenzoyl groups) .

- IR spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹.

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₇H₁₅FN₃O₃: expected m/z 328.1) .

Q. How should the compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., argon), at –20°C, and desiccated to prevent hydrolysis of the nitro or fluorobenzoyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Catalyst screening : Test Pd/C for hydrogenation steps or phase-transfer catalysts for biphasic reactions .

- Temperature control : Microwave irradiation reduces reaction time (e.g., from 8 hours to 30 minutes) .

Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?

- Disorder in crystals : Address using SHELXL refinement tools to model split positions, as seen in halogen-substituted piperazines .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C–H⋯O) to resolve packing ambiguities .

Q. How can conflicting spectroscopic data from different batches be analyzed?

- Cross-validation : Compare NMR with HPLC-MS to identify impurities (e.g., unreacted nitrobenzene).

- Dynamic NMR : Study rotational barriers of the piperazine ring to explain peak splitting anomalies .

Q. What computational methods predict the compound’s bioactivity or reactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Screen against targets like dopamine receptors, leveraging the fluorobenzoyl group’s π-stacking potential .

Q. How is the compound evaluated for antimicrobial activity?

- In vitro assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-chlorobenzoyl derivatives) to assess nitro group contributions .

Q. What strategies mitigate nitro group reduction during synthesis?

- Protecting groups : Temporarily reduce nitro to amine using Pd/C/H₂, then re-oxidize post-reaction .

- Low-temperature conditions : Limit side reactions during coupling steps by maintaining ≤50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。